molecular formula C11H11NO5 B14943224 Methyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate

Methyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate

Cat. No.: B14943224
M. Wt: 237.21 g/mol
InChI Key: GUDUATNRVBHNHN-UHFFFAOYSA-N
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Description

Methyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate is an organic compound with the molecular formula C11H11NO5 It is a derivative of benzodioxole, a structure known for its aromatic properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate typically involves the reaction of 6-acetyl-1,3-benzodioxole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,3-benzodioxol-5-yl acetic acid
  • Methyl 1,3-benzodioxol-5-yl (hydroxy)acetate
  • 6-Bromo-1,3-benzodioxol-5-yl acetic acid

Uniqueness

Methyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate is unique due to its specific functional groups and structural features. These characteristics confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl N-(6-acetyl-1,3-benzodioxol-5-yl)carbamate

InChI

InChI=1S/C11H11NO5/c1-6(13)7-3-9-10(17-5-16-9)4-8(7)12-11(14)15-2/h3-4H,5H2,1-2H3,(H,12,14)

InChI Key

GUDUATNRVBHNHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)OC)OCO2

Origin of Product

United States

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